molecular formula C10H11NO4 B069133 Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate CAS No. 185198-42-9

Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate

Cat. No.: B069133
CAS No.: 185198-42-9
M. Wt: 209.2 g/mol
InChI Key: DBQRNYRACVXZRS-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Novel Compounds : This compound is used in the preparation of novel indolizinone-based compounds, including palladium-mediated C-N coupling and intramolecular Heck cyclization processes. These methods yield high yields and efficiency in synthesizing complex molecules (Mmutlane, Harris, & Padwa, 2005).

  • Creation of Methyl Esters : It serves as a precursor in synthesizing methyl esters of 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids from mixtures of methyl esters of aroylpyruvic acids, urea, and substituted benzaldehydes (Gein et al., 2009).

  • Antibacterial Properties : Certain derivatives show antimicrobial activity against various microorganisms, highlighting their potential in developing new antibacterial agents (Amirov et al., 2019).

  • Biological Activity Studies : Indolizine derivatives, including tetrahydroindolizines, exhibit biological activities like anti-5-hydroxytryptamine, antihistamine, antiacetylcholine, and CNS-depressant activities (Antonini et al., 1977).

  • Synthesis of Antitumor Agents : Some derivatives are synthesized and evaluated for their growth inhibition in human solid tumor cell lines, showing potential as antitumor agents (Liu, Yang, Cheng, & Zhao, 2010).

  • Pharmacological Screening : Derivatives of this compound undergo pharmacological screening for antimicrobial and antioxidant properties, indicating their applicability in developing new drugs (Dey et al., 2022).

Properties

IUPAC Name

methyl 6-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-10(14)6-5-8(12)9(13)11-4-2-3-7(6)11/h5,12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQRNYRACVXZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCN2C(=O)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442748
Record name METHYL 6-HYDROXY-5-OXO-1,2,3,5-TETRAHYDROINDOLIZINE-8-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185198-42-9
Record name METHYL 6-HYDROXY-5-OXO-1,2,3,5-TETRAHYDROINDOLIZINE-8-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
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Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
Reactant of Route 3
Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
Reactant of Route 4
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Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
Reactant of Route 5
Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate

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